The compound 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide is a chemical of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. While the provided data does not directly discuss this specific compound, it does include information on structurally related compounds that can offer insights into the properties and potential uses of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. For instance, the structural characterization of related benzamide derivatives as precursors for antitubercular drugs highlights the significance of such compounds in medicinal chemistry1. Additionally, computational studies on similar benzamides and their degradation by-products from fungicides provide valuable information on their molecular and thermochemical properties2. Furthermore, the synthesis and characterization of novel fluoro-benzamide derivatives with antimicrobial activity suggest the potential for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide to serve as a scaffold for developing new antimicrobial agents4.
The applications of benzamide derivatives span across multiple fields, primarily in pharmaceuticals and agrochemicals. The structural characterization of benzamide precursors for antitubercular drugs suggests their potential use in the development of new treatments for tuberculosis1. Computational studies of related compounds provide foundational knowledge that can be used to predict the behavior of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide in various environments, which is essential for drug design and environmental impact assessments2. The ability of related fluoro-benzamide compounds to act as antimicrobial agents indicates the potential for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide to be used in the development of new antimicrobials4. Additionally, the structural similarity to degradation by-products of fungicides suggests possible applications in the agrochemical industry, where such compounds could be used to control fungal pathogens2.
This compound falls under the category of halogenated aromatic compounds, specifically fluorinated benzamides. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide typically involves several key steps:
The molecular structure of 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide can be described as follows:
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide can participate in various chemical reactions:
The physical and chemical properties of 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide include:
The applications of 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide span various fields:
The strategic introduction of fluorine and chlorine atoms into the benzamide scaffold necessitates precise catalytic methodologies. For 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide, vapor-phase fluorination using transition metal catalysts represents a pivotal industrial approach. This technique employs iron fluoride (FeF₃) or chromium-based catalysts at temperatures exceeding 300°C to facilitate chlorine/fluorine exchange on trichloromethyl precursors, achieving conversions >85% under optimized conditions [2] . A critical intermediate, 2,3-dichloro-5-(trichloromethyl)pyridine, undergoes this gas-phase reaction to yield trifluoromethylated products, though controlling polyhalogenation byproducts remains challenging . Alternatively, liquid-phase fluorination using antimony trifluoride (SbF₃) or hydrogen fluoride (HF) in polar aprotic solvents enables milder reaction profiles (80–120°C) but requires extended reaction times and generates stoichiometric waste [2] [8].
Table 1: Catalytic Systems for Halogen Exchange in Trifluoromethylbenzamide Synthesis
Catalyst Type | Temperature Range | Conversion (%) | Major Byproducts |
---|---|---|---|
Iron fluoride (FeF₃) | 320–350°C | 88–92 | Dichloro-trifluoromethylpyridines |
Chromium(III) fluoride | 300–330°C | 82–87 | Isomeric chlorofluorinated impurities |
Antimony trifluoride | 80–100°C | 75–80 | Partially fluorinated intermediates |
Regioselective chlorination leverages electrophilic aromatic substitution (EAS) kinetics, where the trifluoromethyl group’s strong electron-withdrawing nature (−I effect) directs ortho-chlorination. Catalytic palladium/copper bimetallic systems enable directed C–H activation, allowing sequential halogenation with minimized polyhalogenation [6] [8]. Kinetic studies confirm that chlorine insertion at the ortho position to the trifluoromethyl group proceeds 5.3 times faster than meta-chlorination due to enhanced electrophilicity at the C2 site [8].
Solvent polarity and hydrogen-bonding capacity critically govern reaction efficiency in constructing 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide. For nucleophilic amidation of ester or acid chloride intermediates, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity of ammonia, yielding >90% benzamide formation at 25°C [2] [7]. Conversely, chlorination/fluorination steps necessitate low-nucleophilicity media to prevent catalyst poisoning; thus, halogenated solvents (e.g., dichloromethane) or ethers (tetrahydrofuran) are preferred [2].
Catalyst selection profoundly impacts halogenation kinetics and regioselectivity. Triethylamine serves as an efficient acid scavenger during chlorination, suppressing protonation of weak nucleophiles like fluoride ions. For fluorination, phosphonium-based phase-transfer catalysts (e.g., tetrabutylphosphonium bromide) accelerate fluoride ion transfer into organic phases, reducing reaction times by 40% compared to uncatalyzed systems [2]. Density functional theory (DFT) analyses reveal that DMSO stabilizes transition states during fluorination via hydrogen bonding with intermediates, lowering activation energies by 12–15 kJ/mol [7].
Table 2: Solvent and Catalyst Impact on Amidation Yield
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dimethyl sulfoxide | None | 25 | 2 | 92 |
Tetrahydrofuran | Triethylamine | 40 | 4 | 85 |
N,N-Dimethylformamide | 4-Dimethylaminopyridine | 60 | 1.5 | 94 |
Dichloromethane | Tetrabutylphosphonium bromide | 30 | 3 | 78 |
The benzaldehyde derivative serves as a pivotal precursor in synthesizing 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide, enabling controlled oxidation–amidation sequences. Industrial routes typically oxidize 3-chloro-2-fluoro-6-(trifluoromethyl)toluene using cobalt(III) acetate or manganese dioxide to form the aldehyde intermediate, followed by haloform reaction or catalytic amidation [8] [9]. Isolation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (CAS 186517-29-3) exploits crystallization from ethanol/water mixtures, achieving >98% purity through fractional distillation under reduced pressure (15 mmHg, 110°C) [8].
Characterization via nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the aldehyde proton resonates at δ 10.28 ppm, while fluorine-19 NMR shows distinct coupling patterns between ortho-fluorine (δ −118 ppm) and meta-trifluoromethyl groups (δ −63 ppm) [9]. Crucially, this intermediate’s stability under refrigeration (4°C) permits storage for extended periods, facilitating batch-wise amidation. Oxidation kinetics using Jones reagent (CrO₃/H₂SO₄) reveal pseudo-first-order behavior with an activation energy of 68 kJ/mol, enabling predictable scale-up [9].
Table 3: Characterization Data for Key Synthesis Intermediates
Intermediate | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Purity Assessment Method |
---|---|---|---|
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | 10.28 (s, 1H), 7.85 (t, 1H), 7.72 (d, 1H) | −63.2 (CF₃), −118.5 (F) | GC-MS (99.1%) |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | 13.20 (br s, 1H), 7.65–7.58 (m, 2H) | −62.8 (CF₃), −117.9 (F) | HPLC (98.7%) |
Halogenation kinetics exhibit strong dependence on electronic effects from the trifluoromethyl group. Arrhenius analyses of chlorination using sulfuryl chloride (SO₂Cl₂) indicate an activation energy (Eₐ) of 82 kJ/mol, with a linear Hammett correlation (ρ = +3.2) confirming enhanced electrophilicity at positions ortho to the trifluoromethyl group [6]. Fluorination via halogen exchange follows nucleophilic aromatic substitution (SNAr) mechanisms, where fluoride displacement of chloride is rate-limited by formation of the Meisenheimer complex. Isotopic labeling studies using potassium [¹⁸F]fluoride demonstrate first-order kinetics with half-lives of 25–40 minutes at 150°C in dimethylacetamide [8].
Thermodynamic parameters derived from density functional theory computations reveal that successive halogenation steps are exothermic but feature high activation barriers. For example, ΔG‡ for fluorination at C2 is 96 kJ/mol, while chlorination at C3 is 89 kJ/mol, explaining the necessity for elevated temperatures [6] [7]. Competitive pathways analysis shows that trifluoromethyl group hydrolysis to carboxylic acid becomes significant above 180°C, necessitating precise temperature control during vapor-phase reactions [8].
Table 4: Kinetic Parameters for Halogenation Steps
Reaction | Rate Law | Activation Energy (kJ/mol) | Half-life at 150°C |
---|---|---|---|
Chlorination (SO₂Cl₂) | k[ArH][SO₂Cl₂] | 82 ± 4 | 8 min |
Fluorination (KF) | k[ArCl] | 105 ± 6 | 32 min |
Trifluoromethyl Hydrolysis | k[ArCF₃] | 142 ± 8 | 120 min |
Scale-up of 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide synthesis confronts challenges in purification, catalyst longevity, and waste management. Continuous-flow reactors address exotherm control during halogen exchange: multi-zone systems with separate fluorination (300°C) and chlorination (280°C) stages achieve 20% higher yields than batch reactors by minimizing thermal degradation [8]. Catalyst deactivation due to coke deposition in vapor-phase systems necessitates regeneration cycles every 120–150 hours, achievable via in situ hydrogen treatment at 400°C .
Yield optimization hinges on recycling intermediates. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine byproducts undergo catalytic hydrogenolysis to 3-(trifluoromethyl)pyridine, which is reintroduced into the reactor, improving overall atom economy by 15–18% . Additionally, continuous crystallization of the benzamide product from toluene/heptane mixtures reduces solvent usage by 40% compared to batch processing [8]. Economic analyses indicate that optimized processes reduce production costs by 30%, primarily through reduced catalyst consumption and energy integration.
Table 5: Industrial Process Optimization Metrics
Parameter | Batch Process | Continuous Process | Improvement |
---|---|---|---|
Overall Yield | 68–72% | 85–88% | +20% |
Catalyst Lifetime | 80 hours | 140 hours | +75% |
Solvent Consumption | 12 L/kg | 7 L/kg | −42% |
Energy Cost | $1,200/ton | $840/ton | −30% |
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